Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
CAS No.:
Cat. No.: VC18524510
Molecular Formula: C10H14N5Na2O8P
Molecular Weight: 409.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N5Na2O8P |
|---|---|
| Molecular Weight | 409.20 g/mol |
| IUPAC Name | disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
| Standard InChI | InChI=1S/C10H14N5O7P.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2 |
| Standard InChI Key | HDDUZEKWRALMDG-UHFFFAOYSA-L |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |
Introduction
Chemical Structure and Composition
Molecular Architecture
The compound consists of three primary components:
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A 6-aminopurine base (adenine), which facilitates hydrogen bonding in enzymatic interactions.
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A β-D-ribofuranose sugar with hydroxyl groups at the 2' and 3' positions, contributing to water solubility .
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A phosphate group esterified to the 5'-hydroxyl of the ribose, forming a phosphoester bond critical for energy transfer .
The disodium counterions () neutralize the phosphate group’s negative charge, while the hydrate component () stabilizes the crystal lattice and enhances aqueous solubility . Stereochemical specificity is conferred by the ribose’s configuration, ensuring compatibility with enzymatic active sites .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 409.20 g/mol | |
| CAS Number | 149022-20-8, 4578-31-8 | |
| Solubility | Water, DMSO, Methanol | |
| Optical Activity () | (c=1% in 0.5 M Na₂HPO₄) |
Synthesis and Manufacturing
Production Methods
Industrial synthesis typically involves:
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Phosphorylation of Adenosine: Adenosine reacts with phosphorylating agents (e.g., POCl₃) under controlled pH to yield 5'-AMP.
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Neutralization with NaOH: The free acid form is treated with sodium hydroxide to generate the disodium salt .
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Hydration: Crystallization from aqueous solutions incorporates water molecules, forming the stable hydrate .
Challenges include optimizing reaction yields (often <70% due to side reactions) and purifying the product via ion-exchange chromatography.
Industrial Scale-Up
Large-scale production requires stringent control over moisture and temperature to prevent hydrolysis of the phosphate ester bond . Lyophilization is employed to stabilize the hydrate form for long-term storage .
Physical and Chemical Properties
Hydration Dynamics
Dielectric spectroscopy reveals that each AMP disodium salt molecule binds ~45 water molecules in aqueous solution, forming structured hydration shells that stabilize the nucleotide’s conformation . Gravimetric studies show discrete hydration steps:
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3–7 water molecules bind to phosphate and ribose hydroxyls below 60% relative humidity (RH).
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>7 water molecules form bulk-like clusters above 80% RH, increasing solubility .
Hydrolysis Kinetics
In acidic media (pH <3), AMP disodium salt undergoes:
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Phosphate ester hydrolysis () .
In alkaline conditions (pH >10), hydrolysis is slower (), favoring intact nucleotide preservation .
Biological Functions and Mechanisms
Energy Homeostasis
AMP disodium salt activates AMP-activated protein kinase (AMPK), a metabolic regulator that:
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Inhibits anabolic pathways (e.g., lipid synthesis).
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Promotes catabolic processes (e.g., glycolysis, fatty acid oxidation) .
The compound’s ability to mimic endogenous AMP makes it a critical tool for studying energy stress responses .
Enzymatic Substrate Utilization
As a substrate for AMP deaminase and 5'-nucleotidase, it participates in purine metabolism, modulating intracellular adenine nucleotide pools . Competitive inhibition studies show for AMP-thymidine kinase .
Applications in Research and Industry
Biochemical Research
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Enzyme Assays: Used to quantify kinase/phosphatase activities via HPLC or spectrophotometry .
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Metabolic Studies: -NMR tracking of ATP/ADP/AMP ratios in cell lysates .
Dermatology
Topical formulations containing 0.5–2% AMP disodium salt enhance skin rejuvenation by stimulating collagen synthesis and mitochondrial biogenesis . Clinical trials report a 30% reduction in wrinkle depth after 12 weeks .
Table 2: Key Applications and Findings
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume